molecular formula C14H10BrFO2 B071304 4-Bromo-3'-fluoro-4'-methoxybenzophenone CAS No. 161581-93-7

4-Bromo-3'-fluoro-4'-methoxybenzophenone

Cat. No. B071304
CAS RN: 161581-93-7
M. Wt: 309.13 g/mol
InChI Key: GHUMLKAJACJMCH-UHFFFAOYSA-N
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Description

4-Bromo-3'-fluoro-4'-methoxybenzophenone is a compound with potential applications in various fields due to its unique structural features. The presence of bromo, fluoro, and methoxy groups in the benzophenone backbone may influence its reactivity, chemical behavior, and physical properties.

Synthesis Analysis

The synthesis of related benzophenone derivatives involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification processes. These methods yield compounds with high purity and specific functional group incorporations, demonstrating the versatility of synthetic approaches for such chemicals (Chen Bing-he, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Bromo-3'-fluoro-4'-methoxybenzophenone has been analyzed using various spectroscopic methods, including IR, EIMS, FABMS, and NMR. These studies reveal the detailed arrangement of atoms and the electronic environment within the molecule, which are crucial for understanding its reactivity and interaction with other molecules (Jielu Zhao et al., 2004).

Chemical Reactions and Properties

The presence of bromo, fluoro, and methoxy groups significantly influences the reactivity of benzophenone derivatives. These substituents can participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. The specific arrangement of these groups also impacts the compound's ability to act as a ligand in metal complex formations (H. Tanak, 2019).

Physical Properties Analysis

The physical properties of benzophenone derivatives, such as melting points, solubility, and crystalline structure, are influenced by the nature and position of substituents on the aromatic rings. These properties are essential for determining the compound's suitability for various applications, including material science and pharmaceuticals (M. Varfolomeev et al., 2010).

Chemical Properties Analysis

The chemical behavior of 4-Bromo-3'-fluoro-4'-methoxybenzophenone, including its acidity, basicity, and reactivity towards other chemical reagents, is a key area of study. These properties are crucial for understanding how the compound interacts in chemical reactions and its potential applications in synthesis and industry (R. Katoch-Rouse & A. Horti, 2003).

Scientific Research Applications

Synthesis and Material Applications

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl : This study presents a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a compound related to the chemical structure of interest, highlighting its utility in manufacturing non-steroidal anti-inflammatory materials. The research outlines an efficient synthesis process that could potentially be applied to related compounds like 4-Bromo-3'-fluoro-4'-methoxybenzophenone, emphasizing the importance of such intermediates in pharmaceutical manufacturing (Qiu et al., 2009).

Environmental and Safety Considerations : Another study reviews the occurrence of novel brominated flame retardants, including derivatives of brominated compounds, in various environments. This research is critical for understanding the environmental impact and safety concerns associated with the use of brominated compounds in manufacturing and their potential risks (Zuiderveen et al., 2020).

Analytical Methods for Antioxidant Activity : A comprehensive review on analytical methods used in determining antioxidant activity discusses the importance of phenolic compounds in various fields. This review could provide insights into methods for assessing the antioxidant properties of compounds like 4-Bromo-3'-fluoro-4'-methoxybenzophenone, potentially relevant in food science and pharmacology (Munteanu & Apetrei, 2021).

Safety and Hazards

The specific safety and hazards information for 4-Bromo-3’-fluoro-4’-methoxybenzophenone is not available in the search results. It’s recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

(4-bromophenyl)-(3-fluoro-4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c1-18-13-7-4-10(8-12(13)16)14(17)9-2-5-11(15)6-3-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUMLKAJACJMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373672
Record name 4-Bromo-3'-fluoro-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

161581-93-7
Record name 4-Bromo-3'-fluoro-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-fluoro-4-bromoanisole (3.03 g, 14.8 mmol) in anhydrous THF (100 mL) was added n-butyllithium (1.6 M in hexanes, 10.2 mL, 16.3 mol) dropwise at −78° C. The reaction mixture was stirred for 1 h and 80 (4.02 g, 16.3 mmol) dissolved in THF (20 mL) was added dropwise. The reaction mixture was warmed to −20° C. over 1 h, water (100 mL) was added, and the volatiles were removed under reduced pressure. The mixture was extracted with ether (3×100 mL) and the combined extracts were washed with water (100 mL) and brine (100 mL). The mixture was dried over MgSO4 and concentrated. The residue was chromatographed on silica gel (20:1 to 5:1 hexanes:EtOAc) to afford 2.35 g (51%) of 81 as a white crystalline solid. 1H NMR (400 MHz, CDCl3): δ 3.97 (s, 3H), 7.01 (t, J=8.4 Hz, 1H), 7.55-7.62 (m, 6H).
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4.02 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Yield
51%

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